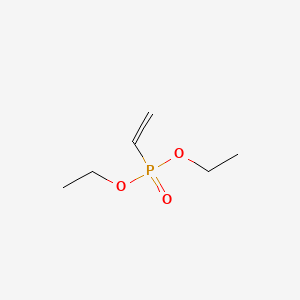

Diethyl vinylphosphonate

Cat. No. B1361785

:

682-30-4

M. Wt: 164.14 g/mol

InChI Key: DREPONDJUKIQLX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04493803

Procedure details

25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate were heated with stirring to 180° C. 252 g of diethyl 2-acetoxyethanephosphonate were then slowly added dropwise over 14 hours while the temperature gradually increased to 200° C. and ethyl acetate distilled off. The mixture was then stirred for 9 hours at 190° C. 190 g of crude monoethyl vinylphosphonate were obtained. Distillation produced 128 g of ethyl acetate and additionally 8 g of light ends which were trapped in a cold trap downstream from the apparatus. 95 g of the crude monoethyl vinylphosphonate and 124 g of triethyl orthoformate were refluxed for 8 hours at about 75° C. The temperature was then gradually increased in the course of 5.5 hours to 150° C. while ethyl acetate and ethanol distilled off. A further 100 g of triethyl orthoformate were then added at room temperature and the mixture was gradually heated again to 150° C. while light ends distilled off. A cold trap downstream from the apparatus collected less that 1 g. The mixture was then distilled and 96.5 g of diethyl vinylphosphonate were obtained. This corresponded to a yield of about 70%, relative to the amount of vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate started with. During the reaction with the orthoester, about 160 g distilled off which contained 28 percent of ethanol and about 10 percent of diethyl ether in addition to about 60 percent of ethyl formate.

Name

monoethyl vinylphosphonate

Quantity

95 g

Type

reactant

Reaction Step One

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([P:3](=[O:8])([O-:7])[O:4][CH2:5][CH3:6])=[CH2:2].C(OCC)(OCC)O[CH2:11][CH3:12].C(OCC)(=O)C>C(O)C>[CH:1]([P:3](=[O:7])([O:8][CH2:11][CH3:12])[O:4][CH2:5][CH3:6])=[CH2:2]

|

Inputs

Step One

|

Name

|

monoethyl vinylphosphonate

|

|

Quantity

|

95 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)P(OCC)([O-])=O

|

|

Name

|

|

|

Quantity

|

124 g

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC)(OCC)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced 128 g of ethyl acetate and additionally 8 g of light ends which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were trapped in a cold trap

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A further 100 g of triethyl orthoformate were then added at room temperature

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A cold trap downstream from the apparatus collected less that 1 g

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The mixture was then distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)P(OCC)(OCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 96.5 g | |

| YIELD: PERCENTYIELD | 70% | |

| YIELD: CALCULATEDPERCENTYIELD | 83.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |